5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

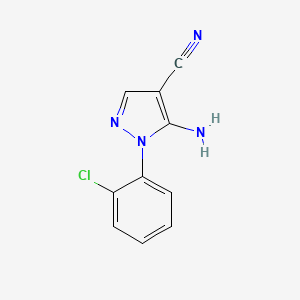

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group at the 5-position, a chlorophenyl group at the 1-position, and a carbonitrile group at the 4-position of the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that derivatives of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile exhibit promising anticancer properties. For instance, studies have synthesized various pyrazole derivatives that demonstrate cytotoxic effects against different cancer cell lines. The compound's structure allows for modifications that enhance its activity against specific cancer types, making it a candidate for further investigation in oncology .

2. Anti-inflammatory Properties:

The compound has been explored for its anti-inflammatory potential. It has been shown to act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in treating central nervous system disorders. This modulation can lead to reduced inflammation and neuroprotection in models of neurodegenerative diseases .

3. Antimicrobial Activity:

Several studies have reported the antimicrobial activities of pyrazole derivatives, including this compound. These compounds have been tested against various bacterial strains, demonstrating significant inhibition. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways, suggesting their potential as new antibiotics .

Synthesis of Novel Compounds

1. Reaction Pathways:

The synthesis of this compound often involves multi-step reactions that yield various derivatives with enhanced biological activity. For example, the compound can be synthesized through reactions involving malononitrile and hydrazine derivatives, leading to a range of pyrazole-based structures with diverse functionalities .

2. Mechanochemical Synthesis:

Recent advancements have introduced mechanochemical methods for synthesizing this compound, which allow for greener and more efficient production processes. These methods utilize solid-state reactions that reduce solvent use and waste generation, aligning with sustainable chemistry principles .

Case Studies

1. Neuroprotective Effects:

A study demonstrated that derivatives of this compound showed neuroprotective effects in models of Parkinson's disease. The compounds were found to prevent neuronal cell death and improve behavioral outcomes in animal models, indicating their potential as therapeutic agents for neurodegenerative disorders .

2. Antileishmanial Activity:

Research has also highlighted the antileishmanial activity of pyrazole derivatives, including this compound. In vitro studies showed effectiveness against Leishmania species, suggesting a new avenue for treating leishmaniasis, a disease caused by parasitic infections .

Data Tables

Biologische Aktivität

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological effects, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C10H7ClN4

- Molecular Weight : 218.64 g/mol

- CAS Number : 51516-68-8

- Melting Point : 183°C to 187°C

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of pyrazole, including this compound, exhibit significant growth inhibition across various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound's efficacy against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The results indicated a mean growth inhibition percentage of 54.25% for HepG2 and 38.44% for HeLa cells, with a notable selectivity towards cancerous cells over normal fibroblasts .

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| HepG2 | 54.25 | - |

| HeLa | 38.44 | - |

| GM-6114 | 80.06 (control) | - |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes involved in cancer progression and inflammation. Notably, it has shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Enzyme Inhibition Results

In a comparative analysis, compounds similar to this compound demonstrated IC50 values ranging from 11.70 µM to 19.92 µM against CDK2 and TRKA enzymes in renal carcinoma cell lines .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 6s | CDK2 | 11.70 |

| 6t | CDK2 | 19.92 |

The mechanism by which this compound exerts its biological effects involves molecular docking studies that suggest it binds effectively to the active sites of target enzymes, inhibiting their activity and leading to apoptosis in cancerous cells .

Cell Cycle Impact

The compound was also found to induce cell cycle arrest at the G0–G1 phase, significantly increasing the proportion of cells in this phase compared to controls. This suggests a mechanism where the compound not only inhibits proliferation but also promotes programmed cell death through apoptosis pathways .

Eigenschaften

IUPAC Name |

5-amino-1-(2-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKNEJZRRRHJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494465 | |

| Record name | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64096-89-5 | |

| Record name | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the spatial arrangement of the chemical structure of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile?

A1: The molecule of this compound is not planar. The pyrazole ring and the benzene ring are not coplanar but instead are twisted with respect to one another. The dihedral angle between these two rings is 69.48° [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.